2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide

Lipophilicity Drug-likeness Physicochemical profiling

2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide (CAS 908333-93-7) is a heterocyclic building block belonging to the 1,2,3-thiadiazole 1,1-dioxide family, with the molecular formula C₉H₉BrN₂O₂S and a molecular weight of 289.15 g/mol. The compound features a 4-methyl substitution on the thiadiazole ring and a 3-bromophenyl group at the N2 position, with a computed XLogP3-AA value of 1.6.

Molecular Formula C9H9BrN2O2S
Molecular Weight 289.15 g/mol
CAS No. 908333-93-7
Cat. No. B12608423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide
CAS908333-93-7
Molecular FormulaC9H9BrN2O2S
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESCC1=NN(S(=O)(=O)C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H9BrN2O2S/c1-7-6-15(13,14)12(11-7)9-4-2-3-8(10)5-9/h2-5H,6H2,1H3
InChIKeyRINCAIVZAWAFTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide (CAS 908333-93-7): Physicochemical and Structural Baseline for Procurement Decisions


2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide (CAS 908333-93-7) is a heterocyclic building block belonging to the 1,2,3-thiadiazole 1,1-dioxide family, with the molecular formula C₉H₉BrN₂O₂S and a molecular weight of 289.15 g/mol . The compound features a 4-methyl substitution on the thiadiazole ring and a 3-bromophenyl group at the N2 position, with a computed XLogP3-AA value of 1.6 . The 1,2,3-thiadiazole 1,1-dioxide scaffold is recognized as a heme ligand and mechanism-based inactivator of certain cytochrome P450 isoforms, particularly CYP2E1 and CYP2B4, at pharmacologically relevant concentrations [1]. This specific derivative is primarily supplied as a research chemical and synthetic intermediate, with purity specifications typically at 95% from commercial vendors .

Why Generic Substitution of 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide with In-Class Analogs Is Not Supported


Within the 2-aryl-4-methyl-2,5-dihydro-1,2,3-thiadiazole 1,1-dioxide sub-series, substitution at the N2-aryl position exerts a quantifiable effect on lipophilicity. The unsubstituted phenyl analog (CAS 115271-81-3, 4-methyl-2-phenyl-2,5-dihydro-1,2,3-thiadiazole 1,1-dioxide) carries a LogP of 1.79 and a molecular weight of 210.25 g/mol , whereas the target 3-bromo derivative has an XLogP3-AA of 1.6 and a molecular weight of 289.15 g/mol—a ΔLogP of approximately −0.19 units and a ΔMW of +78.9 g/mol attributable to the bromine atom . These differences in partition coefficient and molecular volume preclude simple interchangeability in physicochemical profiling, permeability prediction, and chromatographic retention behavior. Furthermore, the 3-bromo substituent provides a site for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) that is absent in the non-halogenated phenyl analog, making the bromo derivative uniquely suited as a diversification-ready scaffold for parallel library synthesis [1]. Substituting the 3-bromo derivative with the unsubstituted phenyl or 4-substituted congeners therefore eliminates both a synthetic handle and a defined lipophilicity anchor point, compromising reproducibility in both synthetic and pharmacological workflows.

Quantitative Differentiation Evidence for 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide Versus Closest Analogs


Lipophilicity Modulation: XLogP3-AA Reduction of 0.19 Log Units Relative to Unsubstituted Phenyl Analog

The introduction of a meta-bromo substituent on the N2-phenyl ring reduces the computed partition coefficient from LogP 1.79 (unsubstituted phenyl analog, CAS 115271-81-3) to XLogP3-AA 1.6 for the target compound, yielding a ΔLogP of approximately −0.19 log units . This reduction is consistent with the electron-withdrawing inductive effect of bromine (Hammett σ_m = +0.39), which decreases overall molecular lipophilicity despite the increased molecular weight.

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Molecular Weight Increase of 78.9 g/mol (Br vs. H): Impact on Physicochemical and PK Parameter Space

The target compound (MW = 289.15 g/mol) is approximately 37.5% heavier than its unsubstituted phenyl analog (MW = 210.25 g/mol, CAS 115271-81-3), a difference of 78.9 g/mol entirely attributable to the replacement of a hydrogen atom with bromine (atomic weight difference: Br 79.90 vs. H 1.01) . This places the target compound closer to the upper boundary of preferred fragment-like space (MW < 300 Da) while the unsubstituted analog sits well within typical fragment limits (MW < 250 Da).

Molecular weight Lipinski parameters Fragment-based design Pharmacokinetics

Meta-Bromo Substituent as a Built-In Pd-Catalyzed Cross-Coupling Handle Absent in Non-Halogenated Analogs

The 3-bromo substituent on the target compound provides an sp² C–Br bond suitable for oxidative addition to Pd(0), enabling Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions without requiring additional pre-functionalization steps [1]. In contrast, the unsubstituted phenyl analog (CAS 115271-81-3) lacks a halogen handle and requires electrophilic aromatic substitution or directed metalation for further derivatization, which imposes regiochemical constraints and may be incompatible with the 1,1-dioxide functionality. The reactivity of aryl bromides in Pd-catalyzed couplings is well-established: typical oxidative addition rates follow the order I > Br ≫ Cl, with bromides offering an optimal balance of stability and reactivity for bench-top parallel chemistry [2].

Cross-coupling Suzuki-Miyaura Late-stage functionalization Parallel synthesis Chemical biology

Meta-Substitution Electronic Modulation: Bromine Hammett σ_m = +0.39 vs. H σ_m = 0.00

The meta-bromo substituent exerts an electron-withdrawing inductive effect characterized by a Hammett σ_m value of +0.39, compared to σ_m = 0.00 for the hydrogen substituent in the unsubstituted phenyl analog [1]. This electronic perturbation is transmitted through the N2–phenyl linkage to the thiadiazole 1,1-dioxide core, and has been shown in the broader 1,2,3-thiadiazole class to influence heme-binding affinity and CYP isoform selectivity. In the seminal study by Babu and Vaz (1997), 4,5-disubstituted monocyclic 1,2,3-thiadiazoles exhibited spectral dissociation constants in the 2–50 μM range against P450s 2B4, 2E1, and 1A2, with inhibition potency dependent on the nature of the substituents [2]. Although direct binding data for the target compound are not published, the electronic effect of the 3-bromo substituent is quantifiably distinct from that of hydrogen, chloro (σ_m = +0.37), or methyl (σ_m = −0.07) substituents.

Electronic effects Hammett constants SAR Reactivity modulation DFT

Core Scaffold Privilege: 1,2,3-Thiadiazole 1,1-Dioxides as Mechanism-Based CYP Inactivators

The 1,2,3-thiadiazole 1,1-dioxide scaffold has been established as a heterocyclic heme ligand capable of mechanism-based inactivation of cytochrome P450 enzymes. Babu and Vaz (1997) demonstrated that 4,5-disubstituted monocyclic 1,2,3-thiadiazoles coordinate to heme iron with spectral dissociation constants (K_s) in the 2–50 μM range, and that certain derivatives inactivate CYP2E1 and CYP2B4 in a mechanism-based manner [1]. A closely related non-dioxide analog, 4-phenyl-5-methyl-1,2,3-thiadiazole, has been characterized as a selective, mechanism-based inhibitor of CYP2B4 and CYP2E1 at 100 μM, with no inactivation of CYP1A2 . The target compound combines the mechanism-based inactivation pharmacophore (1,2,3-thiadiazole) with the 1,1-dioxide oxidation state and a modifiable 3-bromophenyl motif, differentiating it from both the non-dioxide 1,2,3-thiadiazole series and the unsubstituted phenyl dioxide analog.

CYP inhibition Mechanism-based inactivation Heme ligand Drug metabolism Toxicology

Procurement-Relevant Application Scenarios for 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis and Parallel Library Construction via Suzuki–Miyaura Cross-Coupling

The meta-bromo substituent serves as a pre-installed Pd(0) cross-coupling handle, enabling rapid elaboration of the 3-position of the phenyl ring with aryl, heteroaryl, alkenyl, or amino groups via Suzuki–Miyaura or Buchwald–Hartwig reactions . This constitutes a key synthetic advantage over the unsubstituted phenyl analog (CAS 115271-81-3), which lacks a halogen coupling site. Procurement of this compound is indicated when the synthetic workflow demands late-stage diversification without re-traversing the thiadiazole dioxide core synthesis.

Physicochemical Parameter Space Expansion in Fragment-to-Lead Optimization

The 0.19-unit reduction in XLogP3-AA relative to the unsubstituted phenyl analog (1.6 vs. 1.79) , combined with the +78.9 g/mol increase in molecular weight, shifts the compound into a distinct region of fragment-like physicochemical space. This compound is appropriate for screening cascades that require deliberate modulation of lipophilicity within a conserved core scaffold, particularly when optimizing solubility–permeability balance in CNS or intracellular target programs.

Cytochrome P450 Inhibition and Mechanism-Based Inactivation Screening Panels

The 1,2,3-thiadiazole 1,1-dioxide core is a validated heme ligand and mechanism-based inactivator of CYP2E1 and CYP2B4, with class-level spectral dissociation constants in the 2–50 μM range . While compound-specific CYP data are not yet reported, the established class pharmacology supports inclusion of this derivative in CYP inhibition panels aimed at evaluating structure–activity relationships around the N2-aryl substituent, comparing 3-bromo, 3-chloro, 3-methyl, and unsubstituted variants for isoform selectivity and inactivation kinetics [1].

Computational Chemistry and QSAR Model Training Sets Requiring Diverse Substituent Electronic Parameters

The well-defined Hammett σ_m value of +0.39 for the 3-bromo substituent makes this compound a valuable data point in quantitative structure–activity relationship (QSAR) and machine learning model training, where systematic variation of electronic, steric, and lipophilic parameters across a conserved scaffold is required. The bromo derivative fills a parameter gap between the electron-neutral unsubstituted phenyl (σ_m = 0.00) and more strongly electron-withdrawing nitro or cyano analogs, while also providing additional steric bulk and polarizability contributions distinct from chloro (σ_m = +0.37).

Quote Request

Request a Quote for 2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.